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Crystal Structure of 2,4,6-trimethyl-3nitroaniline: A Technical Guide

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Compound of Interest		
Compound Name:	Aniline, 2,4,6-trimethyl-3-nitro-	
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Disclaimer: As of the latest literature review, a definitive crystal structure for 2,4,6-trimethyl-3-nitroaniline has not been reported. This technical guide provides a comprehensive overview based on the analysis of closely related compounds and established crystallographic techniques. The experimental protocols and structural data presented herein are predictive and intended to serve as a reference for future research.

Introduction

2,4,6-trimethyl-3-nitroaniline is an aromatic organic compound with potential applications in the synthesis of specialized ligands for metal complexes and as a building block in organic synthesis.[1] The presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro) groups on the benzene ring, coupled with significant steric hindrance from the ortho- and para-methyl groups, suggests a unique molecular geometry and crystal packing arrangement.[1] Understanding the three-dimensional structure of this molecule is crucial for predicting its reactivity, intermolecular interactions, and solid-state properties.

This guide outlines a proposed methodology for the determination of the crystal structure of 2,4,6-trimethyl-3-nitroaniline, presents expected structural parameters based on analogous compounds, and discusses the potential intermolecular forces that may govern its crystal lattice.

Proposed Experimental Protocols



The following experimental workflow is proposed for the synthesis, crystallization, and crystal structure determination of 2,4,6-trimethyl-3-nitroaniline.

Synthesis of 2,4,6-trimethyl-3-nitroaniline

A potential synthetic route involves the selective nitration of 2,4,6-trimethylaniline (mesidine). A generalized procedure, adapted from the synthesis of similar nitroanilines, is as follows:

- Protection of the Amino Group: The amino group of 2,4,6-trimethylaniline is first protected by acetylation with acetic anhydride to form 2,4,6-trimethylacetanilide. This is a common strategy to control the regioselectivity of the subsequent nitration and to prevent oxidation of the amino group.
- Nitration: The protected intermediate, 2,4,6-trimethylacetanilide, is then nitrated using a
 mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-5 °C) to
 introduce a nitro group onto the aromatic ring.[2] The directing effects of the acetylamino and
 methyl groups will likely favor the formation of the 3-nitro isomer.
- Deprotection: The resulting 2,4,6-trimethyl-3-nitroacetanilide is hydrolyzed, typically by heating with an aqueous acid solution (e.g., sulfuric acid), to remove the acetyl group and yield the final product, 2,4,6-trimethyl-3-nitroaniline.[3][4]
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. A common and effective method is slow evaporation:

- Dissolve the purified 2,4,6-trimethyl-3-nitroaniline in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) to create a saturated or near-saturated solution.
- Loosely cover the container to allow for slow evaporation of the solvent at room temperature over a period of several days to weeks.[3][4]
- Monitor the container for the formation of well-defined single crystals.



X-ray Diffraction Data Collection and Structure Refinement

The following steps outline the standard procedure for crystal structure determination using single-crystal X-ray diffraction:

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.
- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for this purpose.

Expected Crystallographic and Molecular Parameters

While the precise crystal structure is unknown, we can predict the likely crystallographic parameters and molecular geometry based on data from structurally similar compounds like 2,4-dimethyl-6-nitroaniline and 2-methyl-3-nitroaniline.[3][5]

Table 1: Predicted Crystallographic Data for 2,4,6-trimethyl-3-nitroaniline



Parameter	Predicted Value
Crystal System	Monoclinic or Orthorhombic
Space Group	P21/c or P212121
a (Å)	7.0 - 15.0
b (Å)	12.0 - 16.0
c (Å)	14.0 - 17.0
α (°)	90
β (°)	90 - 105
y (°)	90
V (ų)	1600 - 1800
Z	4 or 8

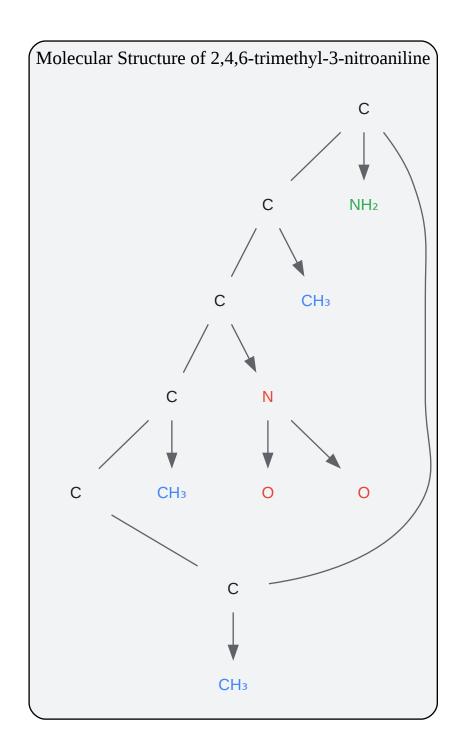
Table 2: Predicted Selected Bond Lengths and Angles for 2,4,6-trimethyl-3-nitroaniline

Bond/Angle	Predicted Value (Å or °)
C-N (amino)	1.38 - 1.42
C-N (nitro)	1.45 - 1.49
N-O (nitro)	1.21 - 1.25
C-C (aromatic)	1.37 - 1.41
C-C (methyl)	1.49 - 1.53
C-N-O (nitro)	117 - 120
O-N-O (nitro)	122 - 126
C-C-N (amino)	119 - 122
C-C-N (nitro)	118 - 121



Molecular and Crystal Structure Visualization

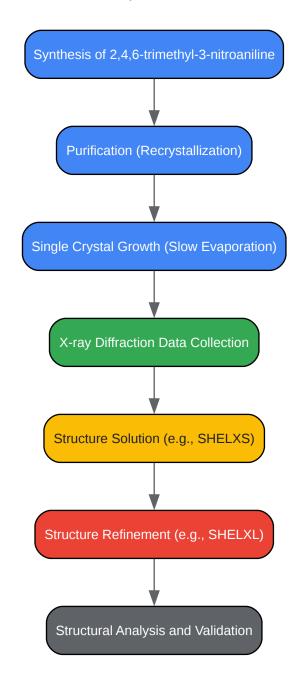
The anticipated molecular structure and a hypothetical experimental workflow are depicted below.



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Caption: Molecular structure of 2,4,6-trimethyl-3-nitroaniline.



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Caption: Proposed experimental workflow for crystal structure determination.

Predicted Intermolecular Interactions

The crystal packing of 2,4,6-trimethyl-3-nitroaniline is expected to be influenced by a combination of intermolecular forces. A Hirshfeld surface analysis of the determined structure



would be instrumental in quantifying these interactions.[1]

- Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors. It is plausible that N-H···O hydrogen bonds will be a significant feature in the crystal packing, potentially forming chains or dimeric motifs.[3]
- π - π Stacking: The aromatic rings may engage in π - π stacking interactions, although the steric bulk of the three methyl groups might lead to offset or tilted stacking arrangements rather than a face-to-face configuration.
- Van der Waals Forces: Dispersion forces will also contribute significantly to the overall crystal stability.

The steric hindrance caused by the methyl groups at positions 2 and 6 is likely to force the amino and nitro groups out of the plane of the benzene ring, which will have a considerable impact on the crystal packing.[1]

Conclusion

While the crystal structure of 2,4,6-trimethyl-3-nitroaniline remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and structural characterization. Based on the analysis of analogous compounds, it is anticipated that the molecule will exhibit a non-planar geometry with significant intermolecular N-H···O hydrogen bonding. The detailed structural information obtained from a successful crystal structure determination will be invaluable for researchers and scientists in the fields of materials science and drug development.

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